molecular formula C19H20BrFN2O3S B3702983 N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B3702983
M. Wt: 455.3 g/mol
InChI Key: LXROSFOGMADMDE-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a sulfonyl group attached to a methylphenyl ring, and a piperidine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the carboxamide group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the sulfonyl group: The sulfonyl group is introduced via a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Halogenation of the phenyl ring: The bromine and fluorine atoms are introduced through halogenation reactions, using brominating and fluorinating agents respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the phenyl ring.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Products may include piperidine N-oxides or sulfoxides.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide
  • N-(4-bromo-2-fluorophenyl)-2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromine and fluorine atoms, along with the sulfonyl and carboxamide groups, distinguishes it from other similar compounds and contributes to its diverse applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O3S/c1-13-2-5-16(6-3-13)27(25,26)23-10-8-14(9-11-23)19(24)22-18-7-4-15(20)12-17(18)21/h2-7,12,14H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXROSFOGMADMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide
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N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide
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N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide
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N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide
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N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide

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